molecular formula C9H16O3 B1274155 Methyl (cyclohexyloxy)acetate CAS No. 65593-73-9

Methyl (cyclohexyloxy)acetate

Cat. No.: B1274155
CAS No.: 65593-73-9
M. Wt: 172.22 g/mol
InChI Key: IPXUIDULMPWCJQ-UHFFFAOYSA-N
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Description

Methyl (cyclohexyloxy)acetate: is an organic compound with the molecular formula C9H16O3. It is a colorless liquid known for its spicy odor. This compound is also referred to as acetic acid, (cyclohexyloxy)-, methyl ester .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydrogenation Reaction: Dissolve o-cresol into methylcyclohexane, then add a hydrogenation catalyst and high-purity hydrogen gas into the mixed solution.

    Esterification Reaction: Add an esterification catalyst and the hydrogenation reaction completed solution into a reaction vessel. Use acetic acid as an esterifying agent, dripping it into the stirred central zone of the mixed solution.

Industrial Production Methods:

    From Toluene: This method involves a toluene hydrogenation reaction followed by an olefinic acid esterification reaction.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl (cyclohexyloxy)acetate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters.

Mechanism of Action

The mechanism by which methyl (cyclohexyloxy)acetate exerts its effects involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl Acetate: Similar ester structure but with an ethyl group instead of a cyclohexyloxy group.

    Methyl Butyrate: Another ester with a different alkyl group.

    Methyl Salicylate: Contains a similar ester functional group but with a different aromatic ring structure.

Uniqueness

    Methyl (cyclohexyloxy)acetate: has a unique cyclohexyloxy group, which imparts distinct chemical and physical properties compared to other esters.

Properties

IUPAC Name

methyl 2-cyclohexyloxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-11-9(10)7-12-8-5-3-2-4-6-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXUIDULMPWCJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30886773
Record name Acetic acid, 2-(cyclohexyloxy)-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65593-73-9
Record name Methyl 2-(cyclohexyloxy)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65593-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-(cyclohexyloxy)-, methyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-(cyclohexyloxy)-, methyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetic acid, 2-(cyclohexyloxy)-, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (cyclohexyloxy)acetate
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